molecular formula C8H13NO2 B13189951 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13189951
M. Wt: 155.19 g/mol
InChI Key: KNJVQXHJDWIZBM-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane scaffold with an amino group at position 3 and a methyl ester at position 1. Its synthesis typically involves coupling reactions, as demonstrated in the preparation of Methyl (1S,2R,3S,4R,5S)-4-(2-chloro-6-((dicyclopropylmethyl)amino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylate (25). This compound was synthesized via DCC-mediated esterification with a 68% yield, confirmed by HRMS (calculated: 434.1595; observed: 434.1603) and NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure . Another approach includes metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a derivative of bicyclo[3.1.0]hexane, a compound that has various applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS) . Bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators and offer therapeutic potential for treating psychiatric and neurological disorders .

Applications of Bicyclo[3.1.0]hexane Derivatives

  • mGluR Modulation: Bicyclo[3.1.0]hexane derivatives are used in preparing mGluR agonists, which can modulate physiological processes in the mammalian CNS, including learning, memory, motor control, and sensory perception .
  • Treatment of Psychiatric and Neurological Disorders: mGluR modulators are therapeutically useful for treating psychiatric disorders like schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, and neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, and head trauma .
  • Adenosine Receptor Targeting: Bicyclo[3.1.0]hexane-based nucleosides can target adenosine A3 receptors, which are overexpressed in inflammatory and cancer cells, making them potential therapeutic and diagnostic targets .

Fluorine-Containing Bicyclo[3.1.0]hexane Derivatives
The inclusion of fluorine in bicyclo[3.1.0]hexane derivatives can enhance their bioactivity and utility in medicinal chemistry .

Mechanism of Action

The mechanism by which Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[3.1.0]hexane Family

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Yield (%) Key Features
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate (25) C20H25ClN5O4 434.16 68 Chloropurine substituent; adenosine receptor agonist activity
(Methylamino)-imidazo[4,5-c]pyridin-1-yl-dihydroxybicyclo[3.1.0]hexane ester (13) C22H21N5O4 473.11 71 Imidazo-pyridine moiety; high HRMS accuracy (Δ = 0.6 mDa)
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C7H11NO2 141.17 N/A Carboxylic acid derivative; potential precursor for peptidomimetics
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C8H14ClNO2 199.66 N/A Ethyl ester with hydrochloride salt; commercial availability
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C7H12ClNO2 177.63 N/A [1.1.1]pentane scaffold; higher ring strain and distinct reactivity

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 434.16) is significantly larger than simpler analogs like 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (MW 141.17), impacting solubility and bioavailability. Esters (e.g., ethyl or methyl) generally exhibit better lipophilicity than carboxylic acids .
  • Ring Strain and Geometry : The [3.1.0]hexane scaffold imposes distinct stereochemical constraints compared to [1.1.1]pentane analogs, which exhibit higher ring strain and unique reactivity in drug discovery .

Pharmacological Activity

  • Adenosine Receptor Targeting: Compounds like 25 and 13 show affinity for adenosine receptors, with substituents (e.g., chloropurine or imidazo-pyridine) critical for receptor binding .

Biological Activity

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant research findings and data.

Structural Overview

This compound features a bicyclo[3.1.0]hexane core with an amino group and a carboxylate ester functional group. Its molecular formula is C9_{9}H15_{15}NO2_{2}, and it has a molecular weight of 155.19 g/mol. The unique structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in drug development.

Enzyme Interactions

Research indicates that this compound can modulate the activity of specific enzymes through binding interactions. The bicyclic structure allows it to fit into active sites of enzymes, potentially altering their catalytic functions. For instance, studies have demonstrated its ability to influence metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity in the brain .

Receptor Binding Studies

The compound's affinity for various receptors has been explored, particularly in relation to its structural features that facilitate binding. Its amino group can form hydrogen bonds with receptor sites, enhancing its interaction capabilities. This property positions it as a potential lead compound for developing drugs targeting neurological disorders.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Active Sites : The compound's structural conformation allows it to bind effectively to enzyme active sites or receptor binding pockets.
  • Modulation of Activity : Upon binding, it may either inhibit or enhance the activity of these biological targets, leading to altered physiological responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylateSimilar bicyclic structureDifferent amino positioning affects reactivity
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylateBicyclic structure with different positionsPotentially different biological activity profiles
Methyl 4-amino-bicyclo[2.1.1]hexane-1-carboxylateBicyclic structure but different connectivityVariations in reactivity patterns

This table highlights how structural variations can influence the biological properties and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Metabotropic Glutamate Receptors : Research published in Nature explored how methyl substitution affects functional activity at mGluRs, revealing that structural modifications could enhance receptor selectivity and potency .
  • Therapeutic Applications : Investigations into the compound's interactions with various biomolecules suggest potential therapeutic applications in treating neurological disorders by modulating neurotransmitter systems.
  • Prodrug Development : The compound has been evaluated as a prodrug candidate due to its ability to improve bioavailability and therapeutic efficacy when modified appropriately .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-5(8)2-6(9)4-8/h5-6H,2-4,9H2,1H3

InChI Key

KNJVQXHJDWIZBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CC(C2)N

Origin of Product

United States

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